Fingolimod-d4
Fingolimod-d4
Fingolimod-d4 is intended for use as an internal standard for the quantification of fingolimod by GC- or LC-MS. Fingolimod is a derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb I. sinclarii as well as a structural analog of sphingosine. It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. Fingolimod is phosphorylated by sphingosine kinase, which then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). Down-regulation of S1P1 receptors on T and B lymphocytes by fingolimod results in defective egress of these cells from spleen, lymph nodes, and Peyer’s patch. Fingolimod also enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 and inhibits cytosolic phospholipase A2 activity.
Isotope labelled Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.
Isotope labelled Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0196415
InChI:
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
SMILES:
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Molecular Formula:
C19H33NO2
Molecular Weight:
311.5 g/mol
Fingolimod-d4
CAS No.:
Cat. No.: VC0196415
Molecular Formula: C19H33NO2
Molecular Weight: 311.5 g/mol
Purity: 98.3% HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Specification
Description | Fingolimod-d4 is intended for use as an internal standard for the quantification of fingolimod by GC- or LC-MS. Fingolimod is a derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb I. sinclarii as well as a structural analog of sphingosine. It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. Fingolimod is phosphorylated by sphingosine kinase, which then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). Down-regulation of S1P1 receptors on T and B lymphocytes by fingolimod results in defective egress of these cells from spleen, lymph nodes, and Peyer’s patch. Fingolimod also enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 and inhibits cytosolic phospholipase A2 activity. Isotope labelled Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. |
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Molecular Formula | C19H33NO2 |
Molecular Weight | 311.5 g/mol |
IUPAC Name | 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Standard InChI | InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 |
Standard InChI Key | KKGQTZUTZRNORY-ONNKGWAKSA-N |
Isomeric SMILES | [2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O |
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Appearance | White Solid |
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